3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. The compound features a piperidine core linked to an isoindolinone moiety, which is further substituted with a bromo group. This structural configuration is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be classified as:
The synthesis of 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. A common synthetic route begins with the formation of the isoindolinone core, followed by the introduction of the bromo substituent. The final step involves constructing the piperidine ring, often through cyclization reactions.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo several chemical transformations:
Common reagents for these reactions include halogenating agents for substitution and oxidizing/reducing agents tailored for specific transformations. Reaction parameters such as solvent and temperature play critical roles in achieving desired outcomes.
The mechanism of action for 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with biological targets such as proteins or enzymes. By binding to these targets, the compound can modulate their activity, influencing various cellular processes. This interaction is crucial for its potential therapeutic applications.
Relevant safety data includes precautionary measures due to its bromo substituent, which may pose hazards during handling .
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a heterocyclic organic compound with systematic IUPAC name 3-(5-bromo-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione. This small molecule features a distinctive hybrid structure combining isoindolinone and glutarimide moieties linked through a nitrogen atom. The core scaffold consists of a piperidine-2,6-dione ring (glutarimide) connected to a 5-bromo-substituted isoindolinone system, creating a planar pharmacophore region essential for biological activity [5] [9].
The molecular formula is C₁₃H₁₁BrN₂O₃ with a molecular weight of 323.15 g/mol. Key structural characteristics include:
The compound exists as a solid at room temperature, typically appearing as yellow to dark purple crystalline powder depending on purity and hydration state [3] [9]. It demonstrates limited solubility in aqueous buffers but improved solubility in polar organic solvents like DMSO (41.25 mM at 60°C) [2]. Stability studies recommend storage under inert gas at low temperatures (<15°C) to prevent degradation, with suppliers indicating stability for at least 6 months at -20°C when protected from moisture and repeated freeze-thaw cycles [1] [9].
Table 1: Fundamental Chemical Identification Data
Property | Specification | Source References |
---|---|---|
CAS Registry Number | 1010100-26-1 (5-bromo isomer) | [1] [3] [5] |
Alternate CAS | 2304513-76-4 (6-bromo positional isomer) | [2] |
Molecular Formula | C₁₃H₁₁BrN₂O₃ | [1] [2] [3] |
Molecular Weight | 323.15 g/mol | [2] [9] |
Canonical SMILES | O=C1CCC(N2CC3=C(C=CC(Br)=C3)C2=O)NC1=O | [3] [7] |
InChI Key | CMRQAKJTXKOGSF-UHFFFAOYSA-N | [7] |
Purity Specifications | >90%-99.85% (HPLC/qNMR) | [3] [9] |
The development of 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione emerged from systematic structure-activity relationship (SAR) studies conducted on thalidomide derivatives. Lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione), a clinically approved immunomodulatory drug, served as the structural template for this brominated analog [1] [5]. Medicinal chemists strategically introduced a bromine substituent at the 5-position of the isoindolinone ring to enhance molecular recognition properties while preserving the glutarimide moiety responsible for cereblon (CRBN) E3 ubiquitin ligase binding [4] [8].
This bromination strategy achieved several objectives:
The analog was first synthesized through condensation of 5-bromoisoindoline-1-one with brominated glutarimide followed by chiral resolution, though specific synthetic yields remain proprietary information in commercial literature [3]. Early biological evaluation demonstrated preserved binding to CRBN with modified degradation kinetics compared to lenalidomide, prompting further investigation into its protein degradation applications [2] [4].
Table 2: Structural Evolution from Lenalidomide Core
Structural Feature | Lenalidomide | 5-Bromo Analog | Functional Significance |
---|---|---|---|
R₁ Position | H (Unsubstituted) | Br (Bromine) | Enhanced hydrophobic interactions |
R₂ Position | NH₂ (Amino group) | H (No substitution) | Reduced hydrogen bonding capacity |
Glutarimide Ring | Identical | Identical | Maintained CRBN binding |
Molecular Weight | 259.26 g/mol | 323.15 g/mol | Increased molecular footprint |
cLogP (Predicted) | -0.89 | 0.82 | Improved membrane permeability |
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has emerged as a critical molecular scaffold in proteolysis-targeting chimera (PROTAC) technology due to its high-affinity interaction with cereblon (CRBN), a substrate receptor component of the CRL4ᴱ³ ubiquitin ligase complex [1] [4] [8]. In PROTAC architecture, this compound serves as the E3 ligase-binding ligand (or "warhead") that recruits the ubiquitination machinery to target proteins. Its specific advantages include:
Recent synthetic applications highlighted in scientific literature include its use in preparing fluorescent PROTAC probes through Suzuki-Miyaura cross-coupling with BODIPY™ fluorophores and in constructing heterobifunctional degraders via palladium-catalyzed amination reactions [6]. The compound's stability under various reaction conditions (pH 6-8, room temperature) enables its incorporation into complex synthetic schemes [2] [3]. Commercial availability from specialized suppliers (typically priced at $45-760 per gram depending on quantity and purity) has accelerated its adoption in chemical biology and drug discovery programs worldwide [1] [3] [9].
Table 3: Research-Grade Specifications from Commercial Suppliers
Supplier | Catalog Number | Purity | Pricing (USD) | Primary Research Application |
---|---|---|---|---|
BPS Bioscience | 82008 | >95% | $760/5g | PROTAC reagent development |
MedChemExpress | HY-W243404 | 99.85% | Quote-based | Degrader optimization |
AChemBlock | T99043 | 95% | $45/1g, $120/5g | Chemical building block |
TCI Chemicals | B6528 | >90% | ₹3,000/100mg (≈$36) | Synthetic chemistry |
The compound's versatility is exemplified in a 2023 Methods in Enzymology protocol where researchers utilized 3-(6-bromo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (positional isomer) with tris(dibenzylideneacetone)dipalladium and Xantphos ligand to synthesize PROTACs through cross-coupling reactions [6]. This methodological approach underscores the molecule's role as a privileged scaffold in chemical biology, enabling precise manipulation of the cellular proteome through targeted protein degradation. As PROTAC technology advances toward clinical applications, this brominated isoindolinone derivative continues to facilitate innovative approaches to therapeutic intervention in oncology, neurology, and inflammatory disorders [4] [8] [10].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: